![molecular formula C16H19N3O3S B2608361 Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-96-8](/img/structure/B2608361.png)
Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiazole carbamates. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antitumor Applications
Compounds similar to Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have been synthesized and tested for antitumor properties. For example, derivatives like Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate have shown significant activity against leukemia cells, with one compound inhibiting L1210 leukemic cell growth with an IC50 of 3.2 microM, suggesting a potential mechanism of cytotoxic activity through mitotic blocking. Moreover, some compounds exhibited in vivo antifilarial activity, highlighting their potential in treating parasitic infections as well (Kumar et al., 1993).
Agricultural Applications
In agriculture, carbamate compounds like Methyl-2-benzimidazole carbamate (MBC) and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to enhance the delivery and efficacy of fungicides. These nanoparticle systems have shown high association efficiency and modified release profiles, which could lead to reduced environmental toxicity and improved treatment options for fungal diseases in plants (Campos et al., 2015).
Antimicrobial Applications
Derivatives of thiazole-containing compounds have been explored for their antimicrobial properties. For instance, compounds like 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives have been synthesized with the expectation of exhibiting antibacterial and antifungal activities, underlining the versatility of thiazole derivatives in developing new therapeutic agents (Ameen & Qasir, 2017).
Mechanism of Action
Target of Action
The primary targets of a compound like “Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” could be specific enzymes, receptors, or proteins within the body. These targets are usually identified through biochemical assays and molecular docking studies .
Mode of Action
The compound may interact with its targets by binding to active sites, altering their structure or function. This interaction can inhibit or enhance the activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of a specific metabolite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as solubility, stability, and molecular size can affect how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inducing cell death in cancer cells to reducing inflammation or pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10(2)12-6-4-5-7-13(12)18-14(20)8-11-9-23-15(17-11)19-16(21)22-3/h4-7,9-10H,8H2,1-3H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFHOEYNSHEDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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